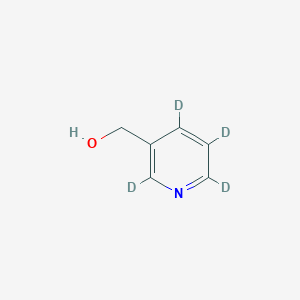

3-Pyridine-methanol-d4

Beschreibung

Overview of Deuterated Pyridine (B92270) Derivatives in Chemical Sciences

Deuterated pyridine derivatives are a class of isotopically labeled compounds where one or more hydrogen atoms on the pyridine ring or its substituents are replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.comresolvemass.ca This substitution, while seemingly minor, imparts significant changes to the molecule's properties, making these derivatives invaluable tools in various scientific disciplines. resolvemass.ca The increased mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen) leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. rsc.org This difference forms the basis for the "kinetic isotope effect," where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. spectroscopyonline.com

In pharmaceutical research, this effect is exploited to develop "deuterated drugs" with potentially improved metabolic profiles. acs.org By strategically placing deuterium at sites of metabolic oxidation, the rate of drug breakdown can be slowed, potentially leading to a longer duration of action and improved therapeutic efficacy. acs.org Furthermore, deuterated compounds are extensively used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com Their chemical similarity to the non-deuterated analyte, coupled with their distinct mass, allows for precise and accurate quantification. clearsynth.com

Rationale for Deuterium Labeling at the Pyridine Ring (d4)

The designation "d4" in 3-Pyridine-methanol-d4 signifies that four hydrogen atoms on the pyridine ring have been replaced by deuterium. lookchem.compharmaffiliates.com The rationale for this specific labeling pattern stems from the desire to create a stable, non-exchangeable isotopic label. While hydrogens on the methanol (B129727) group's oxygen are readily exchangeable with protons in the surrounding solvent, the hydrogens directly attached to the aromatic pyridine ring are not. This stability is crucial for applications where the isotopic label must remain intact throughout a chemical or biological process.

The deuteration of the pyridine ring provides a distinct mass signature, making it an excellent internal standard for mass spectrometry-based quantification of 3-pyridinemethanol (B1662793) and its metabolites. clearsynth.comnih.gov In NMR spectroscopy, the absence of protons on the pyridine ring simplifies the proton NMR spectrum, aiding in the structural elucidation of complex molecules or in studying the binding interactions of the methanol group. nih.govutoronto.ca

Historical Context of Pyridine-Methanol Research and Deuterated Analogues

Research into pyridine-methanol and its derivatives has a long history, driven by their presence in various biologically active compounds and their utility as versatile chemical building blocks. osti.govunl.edu 3-Pyridinemethanol, also known as nicotinyl alcohol, has been investigated for its potential pharmacological activities. The development of synthetic methods to produce pyridine-methanol and its analogues has been an active area of research. chemicalbook.com

The advent of isotopic labeling techniques opened new avenues for studying the mechanisms of reactions involving pyridine derivatives and for understanding their metabolic fate. Early studies involving deuterium labeling of pyridines focused on understanding photochemical rearrangements and reaction mechanisms. nih.gov As analytical techniques like mass spectrometry and NMR spectroscopy became more sophisticated, the demand for specifically labeled internal standards, such as this compound, grew significantly. nih.gov The synthesis of such deuterated analogues often requires specialized multi-step procedures. nih.govd-nb.info

Significance of this compound in Contemporary Research Paradigms

In modern research, this compound serves several critical functions. Its primary role is as an internal standard in bioanalytical methods for the quantification of 3-pyridinemethanol or related compounds in complex biological matrices like plasma or urine. clearsynth.comresolvemass.ca The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation and instrument response. clearsynth.com

Furthermore, this compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. By administering a mixture of the deuterated and non-deuterated drug, researchers can simultaneously track the parent compound and its metabolites, providing crucial information about the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This "isotopic labeling" approach aids in identifying metabolic pathways and potential drug-drug interactions.

The compound also finds application in mechanistic studies of enzyme-catalyzed reactions. By comparing the reaction rates of the deuterated and non-deuterated substrates, scientists can probe the nature of the transition state and determine whether C-H bond cleavage is a rate-limiting step.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442959 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258854-74-9 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 Pyridine Methanol D4

Synthesis of 3-Pyridine-methanol Precursors

The non-deuterated parent molecule, 3-Pyridinemethanol (B1662793), is synthesized from readily available starting materials. The same synthetic routes can be applied to the deuterated precursors to yield the final labeled compound.

A common industrial synthesis of 3-Pyridinemethanol starts from 3-cyanopyridine (B1664610). chemicalbook.comchemicalbook.com This is typically a two-step process. First, 3-cyanopyridine is reduced to 3-aminomethylpyridine. This reduction is often carried out using a palladium-on-carbon (Pd/C) catalyst in a hydrogen atmosphere. chemicalbook.comatamanchemicals.com The resulting 3-aminomethylpyridine is then converted to 3-Pyridinemethanol by treatment with a nitrite (B80452) source, such as ethyl nitrite, which is generated in situ from nitrosyl chloride and ethanol. chemicalbook.comatamanchemicals.com

| Step | Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Reduction of Nitrile | 3-Cyanopyridine, H₂, Pd/C catalyst, HCl, 10-15°C | 3-Aminomethylpyridine hydrochloride | chemicalbook.comatamanchemicals.com |

| 2 | Deamination/Hydroxylation | Ethyl nitrite (from nitrosyl chloride and ethanol), 60-65°C | 3-Pyridinemethanol | chemicalbook.com |

Another important precursor for 3-Pyridinemethanol is ethyl nicotinate (B505614), the ethyl ester of nicotinic acid. The synthesis involves the reduction of the ester functional group to a primary alcohol. chemicalbook.comsmolecule.com This transformation can be achieved using various reducing agents and conditions. High-pressure hydrogenation using a ruthenium complex as a catalyst in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures is one effective method. chemicalbook.com Alternatively, a milder approach involves using sodium borohydride (B1222165) in methanol (B129727), which is a powerful enough system to reduce the ester to the corresponding alcohol, 3-Pyridinemethanol, in high yields. researchgate.net

| Method | Reducing Agent/Catalyst | Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Ruthenium complex, H₂ | THF, 100°C, 50-100 atm | chemicalbook.com |

| Chemical Reduction | Sodium borohydride (NaBH₄) | Methanol (MeOH), reflux | researchgate.net |

From 3-Pyridinecarboxaldehyde (B140518)

A primary and straightforward route to 3-Pyridine-methanol-d4 involves the reduction of 3-pyridinecarboxaldehyde. This method is advantageous due to the commercial availability of the starting material. The core of this synthesis is the use of a deuterium-donating reducing agent to transform the aldehyde functional group into a deuterated hydroxymethyl group (-CD₂OH).

A common and effective reagent for this transformation is sodium borodeuteride (NaBD₄). The reaction mechanism involves the nucleophilic attack of the deuteride (B1239839) ion (D⁻) from NaBD₄ onto the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. A subsequent workup with D₂O ensures that the resulting alkoxide is protonated (or rather, deuterated) to yield the final product, this compound, with deuterium (B1214612) atoms on the methylene (B1212753) group.

Table 1: Reduction of 3-Pyridinecarboxaldehyde

| Reactant | Reducing Agent | Solvent | Product |

|---|

Conversion of Precursors to this compound

Beyond the direct reduction of the corresponding aldehyde, other precursors bearing different functional groups can be converted to this compound.

The synthesis of isotopically labeled 3-pyridinemethanol can be achieved through the reduction of various functional groups on the pyridine (B92270) ring. The reduction of a carbonyl group, as seen in 3-pyridinecarboxaldehyde using deuterated reducing agents like sodium borodeuteride, is a common method. This process effectively introduces deuterium at the methylene position.

Alternatively, the nitrile group of 3-cyanopyridine can serve as a precursor. However, the reduction of a nitrile typically leads to an amine. To arrive at this compound, a multi-step synthesis would be required, potentially involving the conversion of the nitrile to an ester followed by reduction. A more direct, albeit less common, approach might involve complex catalytic systems capable of transforming the nitrile to the deuterated alcohol, though this is not a standard laboratory procedure.

Ruthenium-based catalysts are highly effective for the hydrogenation of ester compounds, providing a powerful tool for synthesizing deuterated alcohols. In this context, a suitable precursor such as methyl nicotinate (methyl 3-pyridinecarboxylate) can be subjected to hydrogenation using deuterium gas (D₂) in the presence of a specific ruthenium catalyst.

The Milstein catalyst, a pincer-type ruthenium complex, is particularly noteworthy for its ability to facilitate the hydrogenation of esters to alcohols under relatively mild conditions. When D₂ is used as the deuterium source, this catalytic system can efficiently reduce the ester group to the corresponding deuterated alcohol, this compound. This method is valued for its high efficiency and selectivity.

Table 2: Ruthenium-Catalyzed Hydrogenation

| Precursor | Deuterium Source | Catalyst | Product |

|---|

Reduction of Carbonyl or Nitrile Groups

Advanced Synthetic Approaches and Future Directions

The demand for precisely labeled complex molecules has driven the development of sophisticated synthetic techniques that offer novel ways to introduce isotopic labels.

"Heterocyclic surgery" or "ring transformation" represents a cutting-edge strategy for the synthesis of substituted pyridines. This approach involves the construction of a different heterocyclic system that can be chemically rearranged or "transformed" into the desired pyridine ring. For isotopic labeling, deuterium atoms can be incorporated into the acyclic precursors before the ring-closing and transformation steps. This allows for the precise placement of deuterium atoms at positions that might be inaccessible through conventional substitution or reduction reactions on a pre-formed pyridine ring. While a specific application for this compound synthesis via this method is not widely documented, the principle offers a potential future pathway for creating complex deuteration patterns.

A chemo-enzymatic approach offers a green and highly selective alternative for modifying pyridine rings. This strategy typically begins with the enzymatic dearomatization of the pyridine ring, creating a reactive diene intermediate. For instance, a toluene (B28343) dioxygenase enzyme can convert a pyridine derivative into a chiral cis-dihydrodiol. This dearomatized intermediate can then be subjected to a series of chemical modifications. To synthesize a deuterated compound like this compound, deuterated reagents could be used in the subsequent functionalization steps. This method is particularly valuable for producing enantiomerically pure labeled compounds, a significant advantage for certain research applications.

One-Pot Isoxazolopyridine Formation/N-O Bond Cleavage for Substituted Pyridines

A notable strategy for synthesizing 3-hydroxy-4-substituted picolinonitriles involves a one-pot sequence combining isoxazolopyridine formation and subsequent N-O bond cleavage. acs.orgnih.govnih.gov This approach offers a unique pathway to trisubstituted pyridines under mild, ambient conditions, avoiding the need for strong bases. nih.gov The process begins with a 4-propargylaminoisoxazole, which undergoes an intramolecular SEAr (Electrophilic Aromatic Substitution) reaction catalyzed by gold(I) to form an isoxazolopyridine intermediate. nih.gov This intermediate is then subjected to N-O bond cleavage to yield the final 3-hydroxy-4-substituted picolinonitrile product. acs.orgnih.gov

The significance of this method lies in its ability to produce valuable synthetic intermediates like 3-hydroxy-4-substituted picolonitriles. acs.org The cyano and hydroxyl groups on the pyridine ring offer versatile handles for further functionalization, allowing for the creation of a wide array of 2,3,4-trisubstituted pyridines. acs.org The reaction sequence can be performed stepwise or as a more efficient one-pot process. nih.govnih.gov

Research Findings:

Studies have demonstrated the successful one-pot synthesis of various 3-hydroxy-4-substituted picolinonitriles from their corresponding 4-propargylaminoisoxazole precursors. The reaction proceeds smoothly under ambient conditions, and the yields are generally moderate to good.

Table 1: One-Pot Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

| Entry | Substituent (R) | Isolated Yield (%) |

|---|---|---|

| 1 | Ph | 85 |

| 2 | 4-MeC₆H₄ | 87 |

| 3 | 4-MeOC₆H₄ | 82 |

| 4 | 4-FC₆H₄ | 83 |

| 5 | 4-ClC₆H₄ | 79 |

| 6 | 4-CF₃C₆H₄ | 75 |

| 7 | 2-Thienyl | 72 |

| 8 | Cyclohexyl | 58 |

Data adapted from a study on the one-pot isoxazolopyridine formation/N-O bond cleavage sequence. nih.gov

Selective Amination of Nitropyridines

The selective introduction of an amino group to a nitropyridine core is a fundamental transformation in the synthesis of many biologically active molecules. mdpi.com One effective method is the vicarious nucleophilic substitution (VNS) of hydrogen. This approach allows for the amination of 3-nitropyridines, which are otherwise challenging to functionalize selectively. ntnu.norsc.org

Another approach involves the oxidative amination of 3-nitropyridines. For instance, reacting 3-nitropyridine (B142982) with ammonia (B1221849) in a DMSO/water mixture in the presence of potassium permanganate (B83412) results in the formation of 2-amino-5-nitropyridine (B18323) with high selectivity and a 66% isolated yield. ntnu.no These aminated nitropyridines are valuable precursors for further synthetic manipulations.

Research Findings:

The vicarious nucleophilic amination of various substituted 3-nitropyridines has been systematically studied. The choice of aminating agent can influence the yield of the desired 2-amino-5-nitropyridine product.

Table 2: Selective Amination of Substituted 3-Nitropyridines

| Substrate (Substituent at position 3 or 4) | Aminating Agent | Product | Yield (%) |

|---|---|---|---|

| 3-nitro (unsubstituted) | Hydroxylamine | 2-Amino-5-nitropyridine | 50 |

| 3-nitro (unsubstituted) | 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | 66 |

| 3-Methyl-5-nitropyridine | Hydroxylamine | 2-Amino-3-methyl-5-nitropyridine | 65 |

| 3-Methyl-5-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-3-methyl-5-nitropyridine | 78 |

| 3-Chloro-5-nitropyridine | Hydroxylamine | 2-Amino-3-chloro-5-nitropyridine | 55 |

| 3-Chloro-5-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-3-chloro-5-nitropyridine | 75 |

Data adapted from research on the selective vicarious nucleophilic amination of 3-nitropyridines. rsc.org

Iii. Spectroscopic and Analytical Applications in Research

Mass Spectrometry (MS) Applications

Mass spectrometry is another powerful analytical technique where isotopically labeled compounds like 3-Pyridine-methanol-d4 find utility. The presence of deuterium (B1214612) atoms results in a predictable mass shift compared to the unlabeled compound, which can be used for various applications. sigmaaldrich.com

While specific mass spectrometry studies on this compound were not found in the search results, deuterated compounds are commonly used as internal standards in quantitative MS analysis. acs.org For example, a deuterated pyridine (B92270) derivative, [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, has been used as a biomarker in smokers, quantified using liquid chromatography-electrospray ionization-tandem mass spectrometry. acs.org In such studies, the deuterated standard is added to a sample in a known amount, and the ratio of the signal from the analyte to the signal from the standard is used to determine the analyte's concentration accurately. acs.org The mass spectrum of this compound would show a molecular ion peak at a higher m/z value than its non-deuterated analog, corresponding to the mass of the deuterium atoms. niscpr.res.in

Isotopic Tracing and Mass Spectral Analysis

Other Spectroscopic Techniques for Deuterated Compounds

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used for molecular structure elucidation. The substitution of hydrogen with deuterium atoms in a molecule like this compound leads to significant and predictable shifts in its vibrational frequencies. Because deuterium is heavier than hydrogen, the C-D, O-D, and N-D stretching and bending vibrations occur at lower frequencies compared to their C-H, O-H, and N-H counterparts. This isotopic shift is a valuable tool for assigning specific vibrational modes within a molecule.

Numerous studies have utilized IR and Raman spectroscopy to analyze pyridine and its deuterated derivatives. umich.educdnsciencepub.comresearchgate.net For example, the IR spectra of partially deuterated N-3-pyridinylmethanesulfonamide showed significant low-frequency shifts of the N-H stretching vibration, providing insights into intermolecular hydrogen bonding. irdg.org In another study, the vibrational spectra of pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2 were analyzed to make a complete vibrational assignment for the molecule. cdnsciencepub.com Similarly, Raman spectroscopy of pyridine-methanol mixtures has been used to study hydrogen bond formation, where shifts in pyridine's ring breathing modes are indicative of intermolecular interactions. researchgate.netias.ac.in The distinct spectral signatures of deuterated compounds help in resolving overlapping peaks and provide a more detailed understanding of molecular structure and interactions. jst.go.jpdeepdyve.com

| Technique | Compound Type | Observation | Significance | Reference |

| Infrared (IR) Spectroscopy | N-deuterated sulfonamide derivatives | Spectral changes upon N-deuteration, including shifts in SO2 stretching bands. | Helped determine the tautomeric form (amido vs. imido) of the compounds. | jst.go.jp |

| IR and Raman Spectroscopy | Deuterated Pyridines (e.g., pyridine-4-d) | Consistent vibrational assignments made possible by analyzing isotopic shifts. | Aided in the complete assignment of fundamental vibrations for the pyridine molecule. | cdnsciencepub.comresearchgate.net |

| Raman Spectroscopy | Pyridine-Methanol Mixtures | Shifts in pyridine ring vibration frequencies (e.g., 998 cm⁻¹) upon mixing. | Indicates the formation of hydrogen bonds between the pyridine nitrogen and methanol's hydroxyl group. | researchgate.netias.ac.in |

UV-Vis transient absorption spectroscopy is a powerful technique for studying the short-lived excited states of molecules and monitoring the kinetics of photochemical reactions. mdpi.compsu.edu By using a pump pulse to excite the molecule and a probe pulse to measure the absorption of the resulting transient species, researchers can gain insight into processes like intersystem crossing, internal conversion, and excited-state reactions. kyoto-u.ac.jp

The use of deuterated compounds, including those with pyridine or methanol (B129727) moieties, can provide deeper mechanistic insights. Isotope effects, such as the kinetic isotope effect, can alter the lifetimes and decay pathways of excited states. For instance, deuteration of ligands in metal complexes has been shown to influence their photophysical properties and excited-state dynamics. researchgate.netrsc.org In studies of pyridine-based azo dyes, transient absorption spectroscopy combined with theoretical calculations elucidated the impact of protonation on photoisomerization dynamics. acs.org While direct studies on this compound are not prevalent, research on related systems demonstrates the utility of this technique. For example, nanosecond transient absorption spectroscopy was used to generate ethoxyl radicals from diethyl peroxide to directly probe their rapid reactions with pyridines, providing evidence for hydrogen atom transfer (HAT) reactions. nsf.gov Such experiments are fundamental to understanding the reactivity of radical species in solution, a context where deuterated substrates and solvents can be used to probe reaction mechanisms.

| Research Area | System Studied | Key Findings from Transient Absorption | Reference |

| Excited-State Dynamics | Rhenium(I) Terpyridine Complexes | Interconversion between ³MLCT and ³ILCT excited states was confirmed in polar solvents, influencing phosphorescence lifetimes. | mdpi.com |

| Mechanistic Photochemistry | Pyridine-based Azo Dyes | Revealed the impact of protonation on photoisomerization and reversion dynamics, identifying different excited-state lifetimes and pathways. | acs.org |

| Radical Reaction Kinetics | Ethoxyl Radical + Pyridines | Directly observed the transient products of the reaction, providing experimental evidence for a Hydrogen Atom Transfer (HAT) mechanism. | nsf.gov |

| Excited State Deactivation | Ruthenium(II) Polypyridyl Complexes | Used to understand excited state electronic properties and how ligand deuteration affects excited state localization. | nih.gov |

Iv. Mechanistic Investigations Utilizing 3 Pyridine Methanol D4

Reaction Mechanism Elucidation through Deuterium (B1214612) Labeling

Deuterium labeling is a important technique for understanding the step-by-step sequence of events in a chemical reaction. By replacing specific hydrogen atoms with deuterium, scientists can track the transformation of molecules and identify key intermediates.

Tracing Reaction Pathways and Intermediates

The use of 3-Pyridine-methanol-d4 enables the tracing of reaction pathways and the identification of transient species that are formed during a reaction. For instance, in studies of metal-mediated reactions, deuterium labeling helps to follow the fate of the methanol (B129727) group. researchgate.net The presence of deuterium in different products or intermediates can confirm or rule out proposed mechanistic steps. This approach has been instrumental in understanding complex transformations, such as those involving isoxazolopyridine formation and subsequent bond cleavage. acs.org

In one-pot synthesis reactions, where multiple transformations occur in a single reaction vessel, this compound can help to dissect the sequence of events. For example, in the synthesis of 3-hydroxy-4-substituted picolinonitriles, labeling studies can clarify the mechanism of the gold(I)-catalyzed cyclization and the subsequent N-O bond cleavage. acs.org

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with its heavier isotope alters the rate of a chemical reaction. libretexts.orgwikipedia.org This effect is particularly pronounced when a bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu By comparing the reaction rate of a compound with that of its deuterated analogue, such as this compound, researchers can gain insight into the transition state of the reaction.

A "normal" KIE (kH/kD > 1) is observed when the bond to hydrogen/deuterium is weakened or broken in the transition state, as the heavier deuterium atom leads to a higher activation energy. libretexts.org Conversely, an "inverse" KIE (kH/kD < 1) can occur under certain circumstances, for example, when a bond to the isotopic atom becomes stiffer in the transition state. wikipedia.org The magnitude of the KIE provides valuable information about the geometry and vibrational frequencies of the transition state. princeton.edu

Table 1: Representative Kinetic Isotope Effects

| Reaction Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|

| Primary KIE | ~2-7 | C-H/C-D bond breaking in the rate-determining step. libretexts.org |

| Secondary KIE (α) | ~1.1-1.2 (normal) | Rehybridization from sp3 to sp2 at the labeled carbon. wikipedia.org |

| Secondary KIE (α) | ~0.8-0.9 (inverse) | Rehybridization from sp2 to sp3 at the labeled carbon. wikipedia.org |

| Solvent Isotope Effect | Varies | Involvement of solvent in the reaction mechanism. libretexts.org |

This table provides typical ranges for KIE values. Actual values can vary depending on the specific reaction and conditions.

Solvent Effects in Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. wikipedia.orgnumberanalytics.com Solvents can stabilize or destabilize reactants, intermediates, and transition states through various interactions such as hydrogen bonding and dipole-dipole interactions. wikipedia.orgresearchgate.net Using a deuterated solvent like methanol-d4 (B120146) allows for the investigation of solvent isotope effects, which can reveal the role of the solvent in proton transfer steps or as a reactant. libretexts.orgchem-station.com

For example, studies on the reaction of phenols with free radicals have shown that the rates are profoundly influenced by the hydrogen-bond-accepting ability of the solvent. researchgate.net In metal-mediated catalytic reactions, changing the solvent from methanol-d4 to a non-polar solvent like dichloromethane-d2 (B32916) can alter reaction rates and even the preferred reaction pathway. whiterose.ac.ukacs.org This is often due to differences in the stabilization of charged intermediates or transition states. numberanalytics.com The dielectric constant of the solvent is a key property that affects its ability to stabilize charged species. numberanalytics.com

Studies on Hydrogen/Deuterium Exchange Processes

Hydrogen/Deuterium (H/D) exchange studies are fundamental to understanding reaction mechanisms, particularly those involving acid-base catalysis. nih.gov The exchange of hydrogen atoms for deuterium from a labeled source like this compound can provide information on the acidity of certain protons in a molecule and the reversibility of proton transfer steps. cardiff.ac.uk

In metal-catalyzed reactions, H/D exchange can occur at specific sites on a substrate, providing clues about the interaction between the catalyst and the substrate. nih.govsnnu.edu.cn For example, iridium catalysts have been shown to facilitate ortho-deuteration of aromatic compounds, indicating a directed C-H activation mechanism. nih.gov The rate and extent of H/D exchange can be influenced by factors such as temperature, catalyst, and the nature of the deuterating agent. nih.gov

Catalytic Reactions and Deuterium Labeling

Deuterium labeling is an indispensable tool for elucidating the mechanisms of catalytic reactions, especially those mediated by transition metals.

Elucidating Metal-Mediated Catalytic Cycles

In metal-mediated catalysis, the catalyst undergoes a series of transformations, forming a catalytic cycle. dicp.ac.cn Tracing the path of deuterium from a labeled substrate or solvent, such as this compound, through this cycle can help identify the various intermediates and transition states involved. whiterose.ac.uk

Role of Deuterated Solvents in Catalyst Performance

Deuterated solvents, such as methanol-d4, are indispensable in nuclear magnetic resonance (NMR) studies, primarily to avoid overwhelming signals from the solvent itself. silantes.com However, the role of these solvents often extends beyond that of a passive medium, actively influencing catalyst performance and reaction outcomes. This is particularly evident in hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE), where the solvent can modulate the efficiency of polarization transfer from parahydrogen to a substrate.

In studies involving iridium-based SABRE catalysts, methanol-d4 is a commonly employed solvent. Research on the hyperpolarization of 3,5-dihalogenated pyridines demonstrated that the choice of solvent significantly impacts the resulting signal enhancement. nih.govnih.gov For instance, when using dimethyl sulfoxide (B87167) (DMSO) as a coligand, the ¹H NMR signal enhancements for 3,5-dichloropyridine (B137275) were substantially different in methanol-d4 compared to dichloromethane-d2. nih.gov In methanol-d4, the enhancements were 1172-fold and 1088-fold, whereas in dichloromethane-d2, they reached 1355-fold and 1613-fold. nih.gov This highlights that solvent properties such as polarity and viscosity play a crucial role in the dynamics of the catalyst-substrate complex and the efficiency of the SABRE process.

Isotopic Labeling for Understanding Biological and Chemical Processes

The use of this compound and other deuterated solvents is crucial for elucidating the structure and behavior of metal complexes in solution. A study on a tetravalent thorium complex with the ligand 2,6-bis(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine (nPr-BTP) revealed a dramatic solvent-dependent change in the ligand's coordination geometry.

In polar aprotic solvents like tetrahydrofuran-d8 (B42787) (THF-d8), the [Th(nPr-BTP)3]4+ complex exhibits a symmetric structure. However, when dissolved in polar protic solvents such as methanol-d4 (MeOD-d4), the symmetry of the complex is broken. This is evidenced by ¹H, ¹³C, and ¹⁵N-NMR spectra, which show a doubling of signals in methanol-d4 compared to THF-d8. For example, the ¹H-NMR spectrum in THF-d8 shows single signals for chemically equivalent protons on the pyridine (B92270) and triazine rings, whereas in methanol-d4, these signals split, indicating that the two halves of the ligand are no longer in identical chemical environments.

This symmetry breaking is attributed to the ability of methanol-d4 to form strong hydrogen bonds with the complex. The high charge of the Th4+ ion polarizes the aromatic rings of the nPr-BTP ligand, making them susceptible to acting as hydrogen-bond acceptors. The interaction with methanol-d4 molecules leads to a change in the ligand's configuration, resulting in the observed asymmetry. This study underscores how deuterated protic solvents like this compound are not merely inert media but can be active participants that reveal subtle but significant structural dynamics in metal coordination complexes.

V. Applications in Biological and Medicinal Chemistry Research

Drug Discovery and Development using Deuterated Analogues

The use of deuterated compounds is a well-established strategy in pharmaceutical development, aimed at enhancing the therapeutic profile of drug candidates. nih.gov This approach, often called the "deuterium switch," involves replacing hydrogen with deuterium (B1214612) at specific molecular positions to beneficially alter a drug's properties. musechem.com

A primary motivation for deuteration is to favorably modify a drug's pharmacokinetic (PK) profile. researchgate.net The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. researchgate.netbohrium.com This increased bond strength can lead to a significant "deuterium kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of this bond is slowed. portico.orgresearchgate.net

In drug metabolism, many biotransformations are catalyzed by enzymes like the Cytochrome P450 (CYP) family, which often involves the cleavage of C-H bonds as a rate-limiting step. nih.gov By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be reduced. cdnsciencepub.com This can result in several therapeutic advantages:

Prolonged Half-Life: Slower metabolism leads to a longer drug half-life, meaning the compound remains in the body for a longer duration. researchgate.netwikipedia.org

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, which can improve patient adherence. researchgate.net

Metabolic Switching Mitigation: In some cases, deuteration can prevent the formation of toxic or undesirable metabolites by blocking or slowing a specific metabolic pathway, though it can also sometimes divert metabolism to other sites ("metabolic switching"). cdnsciencepub.comnih.gov

The development of Deutetrabenazine, the first deuterated drug approved by the FDA, provides a successful example of this strategy. researchgate.net Deuteration of tetrabenazine (B1681281) at key metabolic sites resulted in a more favorable pharmacokinetic profile, leading to more consistent systemic exposure. researchgate.net For a compound like 3-Pyridine-methanol-d4, incorporating it into a larger drug molecule containing a pyridine (B92270) scaffold could similarly protect the pyridine ring or the methanol (B129727) group from oxidative metabolism.

Table 1: Potential Pharmacokinetic Improvements via Deuteration

| Pharmacokinetic Parameter | Effect of Deuteration at Metabolic Site | Rationale |

|---|---|---|

| Metabolic Clearance | Decrease | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, slowing enzymatic cleavage (Kinetic Isotope Effect). researchgate.netportico.org |

| Half-life (t½) | Increase | Slower metabolic clearance means the drug remains in circulation for a longer period. wikipedia.org |

| Bioavailability | Increase | Reduced first-pass metabolism in the liver can allow more of the active drug to reach systemic circulation. |

| Metabolite Profile | Alteration | Can decrease the formation of specific, sometimes toxic, metabolites. |

Deuterated compounds like this compound are indispensable tools for studying drug metabolism, distribution, and excretion (ADME). clearsynth.comacs.org In these studies, a deuterated version of a drug is administered, and its fate is tracked throughout the body. nih.gov Because deuterium is a stable, non-radioactive isotope, it is safe for use in human studies. nih.gov

The key advantage is that the deuterated molecule is chemically almost identical to its non-deuterated counterpart but can be distinguished by mass spectrometry due to its higher mass. clearsynth.com This allows researchers to:

Administer a mixture of labeled and unlabeled drug and precisely quantify the drug and its metabolites in biological samples like blood and urine.

Track the biotransformation of the parent drug into various metabolites. acs.org

Differentiate between endogenously produced molecules and the administered drug or its metabolites.

The use of stable isotopes in conjunction with high-resolution mass spectrometry and NMR spectroscopy has become a standard practice in the drug development process to gain a comprehensive understanding of a compound's disposition. acs.org

Impact of Deuterium Substitution on Pharmacokinetic Profiles

Metabolic Pathway Elucidation with Isotopic Labeling

Beyond studying the metabolism of a single drug, stable isotope labeling is a powerful technique for mapping complex metabolic networks, a field often referred to as metabolomics or fluxomics. tandfonline.com

Stable Isotope-Resolved Metabolomics (SIRM) is an approach where cells, tissues, or organisms are supplied with a nutrient or precursor labeled with a stable isotope, such as 13C, 15N, or deuterium. nih.gov As the organism metabolizes the labeled precursor, the isotope is incorporated into a variety of downstream metabolites. By analyzing biological samples with techniques like mass spectrometry or NMR, researchers can identify which metabolites have incorporated the isotope. acs.orgacs.org

This process allows for the unambiguous tracking of atoms through compartmentalized metabolic networks. nih.gov For instance, by introducing a deuterated precursor like this compound into a cellular system, one could trace the fate of the pyridine ring or its functional groups through various biotransformation pathways. This helps in:

Identifying novel or previously unknown metabolic pathways. tandfonline.comacs.org

Determining the relative activity or "flux" through different intersecting pathways. eurisotop.com

Understanding how diseases like cancer or diabetes alter cellular metabolism. nih.gov

The availability of high-purity, stable isotope-labeled compounds is critical for metabolic research. This compound is one such compound, useful as a starting material for organic synthesis or as a reference standard. pharmaffiliates.comchemicalbook.com These labeled compounds serve several key functions in research:

Internal Standards: Isotopically labeled compounds are considered the gold standard for quantification in mass spectrometry. eurisotop.com By adding a known amount of a labeled compound (e.g., this compound) to a sample, it can be used as an internal standard to accurately quantify the amount of the unlabeled analogue (3-Pyridinemethanol) present in the sample.

Tracer Precursors: As discussed, they are used as starting materials that are fed into biological systems to trace metabolic pathways. eurisotop.com

Reference Materials: They are used to confirm the identity of metabolites in complex biological mixtures by comparing analytical data (e.g., retention time and mass spectrum) with that of a known, pure standard. researchgate.net

Table 2: Applications of Stable Isotope-Labeled Products in Research

| Application Area | Function of Labeled Compound | Example Technique |

|---|---|---|

| Quantitative Analysis | Internal Standard for accurate concentration measurement. eurisotop.com | LC-MS/MS |

| Metabolic Flux Analysis | Tracer to follow atom transitions through pathways. tandfonline.comnih.gov | Stable Isotope-Resolved Metabolomics (SIRM) |

| Metabolite Identification | Authentic standard to confirm structure and identity. researchgate.net | GC-MS, LC-MS |

| Pharmacokinetic Studies | Labeled drug to trace absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org | Accelerator Mass Spectrometry |

Tracing Metabolites and Biotransformations

Research on Biologically Active Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic structure found in a vast number of biologically active compounds and approved pharmaceuticals. rjptonline.orgdovepress.com It is considered a "privileged scaffold" in medicinal chemistry because its structural and electronic properties allow it to bind to a wide range of biological targets. dovepress.comresearchgate.net Many important compounds, including nicotinamides, contain a pyridine ring. rjptonline.org

Research into pyridine-based scaffolds is a highly active area of drug discovery, targeting diseases ranging from cancer and microbial infections to neurological disorders. dovepress.comresearchgate.netresearchgate.net Some studies have focused on creating deuterated analogues of promising pyridine-containing compounds to improve their metabolic stability. For example, research on imidazo[1,2-a]pyridine-3-carboxamides, a class of potent anti-tuberculosis agents, has shown that deuteration can significantly prolong their half-life in human microsomes by decreasing metabolic clearance. nih.govbohrium.com This demonstrates the power of combining a biologically active scaffold like pyridine with the pharmacokinetic benefits of deuteration.

The compound this compound represents a key building block for this type of research. It provides chemists with a deuterated pyridine core that can be elaborated through further synthesis to create novel, deuterated drug candidates that leverage the biological importance of the pyridine scaffold. pharmaffiliates.comchemicalbook.com

Histone Deacetylase Inhibitors Synthesis

The pyridine ring is a structural component found in various therapeutic agents, and its non-deuterated analogue, 3-Pyridinemethanol (B1662793), is recognized as a useful intermediate in the synthesis of histone deacetylase (HDAC) inhibitors. chemicalbook.comscbt.com HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their dysregulation is linked to various cancers and other diseases. dovepress.comarkat-usa.org Consequently, HDAC inhibitors are a significant focus of anticancer drug discovery. dovepress.comfrontiersin.org

The synthesis of HDAC inhibitors using this compound introduces deuterium into the final molecule. This isotopic labeling is a deliberate strategy in medicinal chemistry to modify a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgacs.org The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially enhancing the metabolic stability and half-life of the drug. acs.org

Research into other HDAC inhibitors, such as vorinostat (B1683920) (SAHA), has explored deuteration as a means to improve metabolic stability. By analogy, this compound serves as a critical precursor for creating deuterated versions of pyridine-containing HDAC inhibitors. These labeled inhibitors are invaluable for several research applications:

Pharmacokinetic Studies: Deuterated inhibitors allow for precise tracking and quantification in biological systems using techniques like mass spectrometry, facilitating detailed ADME studies. acs.org

Mechanistic Investigations: The use of stable isotope labeling helps in quantitatively assessing the effects of HDAC inhibitors on histone modifications within cells. nih.gov

Improved Therapeutic Profiles: By potentially reducing the rate of metabolism, deuteration can lead to lower required doses and altered pharmacokinetic profiles. acs.org

Table 1: Advantages of Using this compound in HDAC Inhibitor Synthesis

| Advantage | Description | Primary Application |

|---|---|---|

| Metabolic Stability | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow metabolic degradation (Kinetic Isotope Effect). acs.org | Drug Development (Pharmacokinetics) |

| Isotopic Tracer | The deuterium label allows the molecule to be distinguished from its non-deuterated counterparts in biological samples. | ADME Studies, Mechanistic Research |

| Internal Standard | Deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry due to their similar chemical behavior but different mass. acs.org | Bioanalytical Assays |

Trisubstituted Pyridines in Bioactive Molecules

The pyridine scaffold is a cornerstone in medicinal chemistry, with polysubstituted pyridines, particularly trisubstituted variants, appearing frequently as the core structure in a wide array of biologically active molecules and pharmaceuticals. rsc.orgresearchgate.netrsc.org These structures are integral to compounds developed as kinase inhibitors, agrochemicals, and various other therapeutic agents. rsc.orgrsc.org

This compound functions as a valuable deuterated building block for the synthesis of complex trisubstituted pyridines. chemicalbook.compharmaffiliates.com Its structure provides a modifiable hydroxymethyl group and a pyridine ring that can be further functionalized, enabling its incorporation into larger, more intricate molecular designs. The synthesis of novel trisubstituted pyridines is an active area of research, with methods being developed to create these scaffolds efficiently and with high regioselectivity. rsc.orgrsc.org

The strategic inclusion of the d4-labeled pyridine moiety from this compound into a larger bioactive molecule serves several key research purposes. The deuterium atoms act as a stable isotopic label, which is essential for elucidating metabolic pathways, reaction mechanisms, and the distribution of the molecule within a biological system without altering its fundamental chemical reactivity. acs.orgacs.org This makes this compound a key component for the late-stage functionalization of bioactive molecules, where understanding the fate of the compound is critical. acs.org

Table 2: Examples of Bioactive Scaffolds Featuring Substituted Pyridines

| Molecule Class | Biological Target/Use | Relevance of Pyridine Core |

|---|---|---|

| 2-Pyridones | Bioisostere for amides; Kinase hinge binding motifs. rsc.org | Acts as a hydrogen bond donor/acceptor, influences solubility and metabolic stability. rsc.org |

| Kinase Inhibitors | Checkpoint Kinase 1 (Chk1). chemicalbook.com | Forms part of the essential pharmacophore for binding to the enzyme's active site. |

| Anticancer Agents | Histone Deacetylases (HDACs). scbt.comarkat-usa.org | Often serves as the "cap" region of the inhibitor, interacting with the enzyme surface. arkat-usa.org |

| Vasodilators | Cardiovascular system. chemicalbook.com | The pyridine nitrogen and substitution pattern are key to the molecule's pharmacological effect. |

Vi. Advanced Research Topics and Future Perspectives

Computational Chemistry and Modeling of Deuterated Pyridine (B92270) Systems

Computational methods are indispensable for predicting and understanding the behavior of deuterated molecules. These theoretical approaches allow researchers to model molecular structures, predict reaction outcomes, and interpret experimental data with greater accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating deuterated systems, including pyridine derivatives. acs.orgcore.ac.uk DFT calculations can accurately predict the equilibrium structure and harmonic vibrational frequencies of molecules like the pyridine-water complex. researchgate.net Studies comparing various DFT functionals, such as B3-LYP and B3-PW91, have shown excellent agreement with experimental data for the properties of monomeric pyridine. researchgate.net

For deuterated pyridines, DFT is used to model how isotopic substitution affects molecular geometry and electronic structure. nih.gov For instance, DFT can elucidate the relationship between the chemical shifts observed in NMR spectroscopy and the Brønsted acid strength of solid catalysts when using deuterated pyridine (pyridine-d5) as a probe molecule. acs.org Theoretical calculations have established a linear correlation between the 1H chemical shift of pyridinium (B92312) ions and the proton affinity of the acid site, confirming that a smaller chemical shift indicates stronger acidity. acs.org This synergy between DFT calculations and experimental NMR provides a robust framework for characterizing catalytic materials. nih.govacs.org

Table 1: Comparison of Calculated Properties for Pyridine Isotopologues (Note: This table is illustrative, based on principles from DFT studies. Actual values would require specific calculations for 3-Pyridine-methanol-d4.)

| Property | C-H Bond (Non-deuterated) | C-D Bond (Deuterated) | Consequence of Deuteration |

| Zero-Point Energy | Higher | Lower | Stronger, more stable bond. d-nb.info |

| Bond Length | Standard | Shorter | Slight alteration in molecular geometry. musechem.com |

| Vibrational Frequency | Higher | Lower | Shift in IR/Raman spectra; affects reaction kinetics. musechem.com |

| Activation Energy for Cleavage | Lower | Higher (by ~1.2-1.5 kcal/mol) | Slower reaction rate (Kinetic Isotope Effect). nih.govrsc.org |

Computational Mechanistic Studies

Computational studies are crucial for unraveling the mechanisms of reactions involving deuterated pyridines. rsc.org DFT methods can map out reaction pathways, calculate the energetics of transition states, and explain observed regioselectivity. d-nb.infonih.gov For example, in base-mediated deuteration of N-heteroarenes like pyridine, DFT calculations have shown that the reaction proceeds via the deprotonation of the substrate by the dimsyl anion, and the stability of the resulting pyridine ring anion correlates with the experimental deuteration yield. d-nb.info

Kinetic Isotope Effect (KIE) studies, both experimental and computational, are fundamental to these investigations. researchgate.netresearchgate.net The KIE, the ratio of reaction rates between the hydrogenated and deuterated compounds (kH/kD), provides direct evidence of whether a C-H bond is broken in the rate-determining step of a reaction. nih.gov A primary KIE value between 1 and 5 is typical for many reactions, indicating significant C-H bond cleavage in the transition state. nih.govmusechem.com Computational models can dissect these effects, including secondary KIEs that arise from isotopic substitution at positions adjacent to the reaction center. musechem.com Such studies have been applied to understand the mechanisms of Rh(III)-catalyzed C-H bond functionalization and Wacker-type amination of alkenes involving pyridine substrates. nih.govnih.gov

Novel Applications of Deuterated Pyridine-Methanol Derivatives

The unique properties imparted by deuterium (B1214612) open up new avenues for the application of pyridine-containing compounds in diverse scientific fields.

Materials Science Applications

In materials science, deuteration is an emerging strategy to enhance the performance and longevity of organic electronic devices. researchgate.netisotope.com Specifically, in Organic Light-Emitting Diodes (OLEDs), replacing hydrogen with deuterium in the organic molecules can significantly increase the device's lifetime, sometimes by a factor of five to twenty. isotope.comzeochem.com This stabilization is attributed to the stronger C-D bonds, which are more resistant to degradation caused by heat and oxidation during operation. isotope.com Deuterated pyridine derivatives, as components of host materials or ligands, could therefore contribute to more robust and efficient OLEDs, particularly for the challenging blue light-emitting components. isotope.comzeochem.comgoogle.com

Furthermore, deuterated compounds are being explored for use in other electronic components, such as semiconductors and organic thin-film transistors (OTFTs). isotope.comgoogle.com Patents describe the use of various deuterated materials, including deuterated aryl compounds, in multiple layers of electronic devices to improve functionality. google.comgoogle.com The incorporation of deuterated pyridine-based structures could lead to next-generation electronic materials with superior stability and performance. zeochem.com

Environmental Research Applications

In environmental science, isotopically labeled compounds are invaluable tools for quantitative analysis. clearsynth.com this compound and similar deuterated derivatives serve as ideal internal standards for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.comresolvemass.caasme.org When analyzing complex environmental samples, such as drinking water or soil, matrix effects can interfere with measurements, leading to inaccurate results. clearsynth.comresearchgate.net

By adding a known quantity of a deuterated standard (which is chemically identical to the analyte but has a different mass), researchers can correct for variations in sample preparation and instrument response. clearsynth.comresearchgate.net This ensures precise and accurate quantification of pollutants, such as pyridine-based herbicides or industrial byproducts, even at very low concentrations (e.g., μ g/litre levels). asme.org This method has been successfully used to monitor volatile organic pollutants in water and to quantify tire tread particles in environmental matrices. asme.orgresearchgate.net The use of deuterated standards enhances the reliability and robustness of environmental monitoring methods. clearsynth.com

Challenges and Opportunities in Deuterated Compound Research

Despite the significant potential, the field of deuterated compound research faces several challenges that also represent opportunities for innovation.

Challenges:

Synthesis Complexity: The selective introduction of deuterium at specific positions in a molecule (regioselectivity) can be synthetically challenging and may require sophisticated, multi-step methods. researchgate.netsimsonpharma.com Achieving high levels of deuterium incorporation efficiently remains a key hurdle. musechem.com

Cost: The production of deuterated starting materials and reagents is often resource-intensive, making deuterated compounds significantly more expensive than their non-labeled counterparts. simsonpharma.comsynmr.in This can limit their use, especially for large-scale applications. synmr.in

Isotopic Purity and Analysis: Ensuring high isotopic purity and accurately analyzing the level and position of deuteration requires specialized analytical techniques and can be complex. musechem.com

Unpredictable Metabolic Switching: In pharmaceutical applications, while deuteration can block one metabolic pathway, the metabolism may shift to another, unpredicted site on the molecule, potentially negating the intended benefits or creating new, uncharacterized metabolites. musechem.com

Opportunities:

Novel Synthetic Methods: There is a growing demand for more efficient, cost-effective, and selective deuteration techniques. researchgate.netwiseguyreports.com Innovations in catalysis, such as transition-metal-catalyzed H/D exchange and electrochemical methods, are promising areas of research. rsc.orgresearchgate.net

Expanding Applications: The proven benefits of deuteration in pharmaceuticals and OLEDs are paving the way for its exploration in other areas. nih.govresearchgate.net This includes creating more stable fluorescent dyes for microscopy and advanced polymers. nih.gov

"De Novo" Drug Design: Moving beyond the "deuterium switch" approach (modifying existing drugs), researchers are increasingly incorporating deuterium at the earliest stages of drug discovery. nih.govnih.gov This "de novo" deuteration strategy allows for the optimization of a molecule's properties from the ground up, potentially reducing attrition rates in drug development. nih.gov

Market Growth: The market for deuterated reagents and compounds is expanding, driven by increasing demand in pharmaceuticals, drug discovery, and analytical chemistry. wiseguyreports.com This growth is expected to fuel further research and development in the field.

Synthesis Challenges and Scalability

The synthesis of deuterated compounds like this compound, while conceptually straightforward through hydrogen-deuterium exchange, presents notable challenges, particularly concerning scalability for industrial applications. nih.govnih.gov

Synthesis Challenges:

Generally, deuterated aromatic compounds are produced via a hydrogen-deuterium (H-D) exchange reaction with heavy water (D₂O) under conditions of high temperature and pressure. tn-sanso.co.jp A primary challenge lies in achieving high levels of deuteration selectively at the desired molecular positions. Traditional batch-type synthesis methods often face limitations in scaling up due to the constraints of reaction vessel sizes, extended cycle times from inefficient heating and cooling, and complex filtration and extraction processes. tn-sanso.co.jp

Another significant challenge is the cost associated with deuterated compounds. tn-sanso.co.jp The expense of deuterium sources, such as heavy water or deuterated gas, and the often-complex multi-step synthetic routes contribute to the high cost of the final product. nih.gov For instance, the synthesis of deuterated standards for liquid chromatography-mass spectrometry (LC-MS) analysis can be expensive due to the intricate de novo synthesis required, starting from isotopically labeled substrates. nih.gov

Scalability:

The growing interest in deuterated compounds as active pharmaceutical ingredients and for metabolite identification has spurred the development of more scalable synthesis methods. nih.govnih.gov Technologies that are reliable, robust, and scalable are crucial for industrial-scale production. nih.govnih.gov

Recent advancements have focused on overcoming the limitations of traditional batch synthesis. Flow synthesis methods, for example, offer a promising alternative by enabling continuous production, which can significantly improve throughput and reaction efficiency. tn-sanso.co.jp Microwave technology has also been explored as a more efficient heating source for chemical reactions, reducing reaction times and energy consumption. tn-sanso.co.jp For example, a flow-type microwave reactor has been shown to reach a target temperature of 200°C in just 90 seconds, compared to 60 minutes for a conventional tube furnace, representing a significant reduction in power consumption. tn-sanso.co.jp

Furthermore, the development of novel catalysts is a key area of research for improving scalability. Nanostructured iron catalysts, prepared from abundant iron salts and cellulose, have demonstrated the ability to selectively deuterate various (hetero)arenes using inexpensive D₂O. nih.govnih.gov This method has been successfully used to prepare deuterated compounds on a kilogram scale, highlighting its potential for large-scale industrial production. nih.govnih.gov

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Traditional Batch Synthesis | Established procedures | Limited by vessel size, long cycle times, complex downstream processing tn-sanso.co.jp | Poor |

| Flow Synthesis | Continuous production, improved throughput and efficiency tn-sanso.co.jp | Requires specialized equipment | Good |

| Microwave-Assisted Synthesis | Rapid and uniform heating, reduced reaction times and energy consumption tn-sanso.co.jp | Can be limited by reactor size | Moderate to Good |

| Nanocatalyst-Assisted Synthesis | High selectivity, use of inexpensive deuterium sources, demonstrated kilogram-scale production nih.govnih.gov | Catalyst development and cost | Excellent |

Analytical Sensitivity and Detection Limits

The utility of this compound as an internal standard in analytical techniques like mass spectrometry is directly tied to the sensitivity and detection limits of the instrumentation. Isotopic labeling is a powerful tool for enhancing analytical measurements, but it also introduces specific considerations.

Stable isotope-labeled internal standards are crucial for optimizing the accuracy of mass spectrometry-based assays. sigmaaldrich.com The use of deuterium-labeled compounds, while common and relatively inexpensive, can present analytical challenges. nih.govsigmaaldrich.com One potential issue is the loss of deuterium from the standard through exchange with protons, which can occur in solution or within the mass spectrometer itself. sigmaaldrich.com This exchange can compromise the accuracy of the results. sigmaaldrich.com

To mitigate such issues, second-generation labeled internal standards often utilize ¹³C and ¹⁵N labeling or place deuterium in stable, non-exchangeable positions. sigmaaldrich.com The choice of isotope and its position within the molecule is critical for ensuring the stability of the labeled standard and the reliability of the analytical data.

The sensitivity of detection is also a key factor. High-resolution mass spectrometry (HR-MS) offers high precision and sensitivity, enabling the detection of a vast number of chemical features in a sample. researchgate.net However, this can also lead to a high number of interfering signals, making it challenging to prioritize the desired analytes. researchgate.net

Analytical techniques used for characterizing deuterated compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR are used to confirm the purity and determine the level of deuteration at specific sites within the molecule. ansto.gov.au

The combination of these techniques provides a comprehensive analysis of the deuterated compound, ensuring its suitability for use as an internal standard.

| Factor | Importance | Challenges | Mitigation Strategies |

|---|---|---|---|

| Isotopic Purity | Ensures accurate quantification | Incomplete deuteration or presence of other isotopologues | Purification and characterization using NMR and MS ansto.gov.au |

| Isotopic Stability | Prevents loss of label and inaccurate results | Deuterium-proton exchange sigmaaldrich.com | Placement of deuterium in non-exchangeable positions, use of ¹³C or ¹⁵N labels sigmaaldrich.com |

| Analytical Sensitivity | Enables detection of low-concentration analytes | Interfering signals in complex matrices researchgate.net | Use of high-resolution mass spectrometry and chromatographic separation |

| Co-elution with Analyte | Crucial for accurate internal standardization in LC-MS | Isotopic effects of deuterium can sometimes lead to slight differences in retention time nih.gov | Careful method validation |

Ethical Considerations in Isotopic Labeling Research

The use of isotopically labeled compounds in research, particularly in studies involving human subjects, necessitates careful ethical consideration. While stable isotopes like deuterium are not radioactive and generally considered safe at the low enrichment levels used in nutritional and metabolic research, the broader field of isotopic labeling encompasses radioactive isotopes, which raises more significant ethical questions. solubilityofthings.comsolubilityofthings.comnih.gov

Key ethical considerations in the broader field of isotope research include:

Informed Consent: When isotopes are used in medical diagnostics or research involving human participants, obtaining informed consent is paramount. solubilityofthings.com Participants must be fully aware of the procedures, potential risks, and benefits.

Radiation Exposure: For radioactive isotopes, strict safety protocols are essential to minimize exposure to harmful radiation for both researchers and participants. solubilityofthings.com

Animal Welfare: In research involving animals, ethical treatment and well-being are crucial. The use of animals must be justified by the potential scientific benefits. solubilityofthings.com

Environmental Responsibility: The management and disposal of isotopic materials, especially radioactive ones, must be handled responsibly to prevent environmental contamination. solubilityofthings.commusechem.com

For stable isotopes like those in this compound, the primary ethical considerations revolve around ensuring the purity of the compound and the transparency of the research methodology. The use of stable isotopes in human metabolic studies has been deemed safe, with no adverse effects reported at the low enrichment levels typically employed. nih.gov

Integration with Emerging Technologies in Chemical and Biological Research

Isotopic labeling, including the use of compounds like this compound, is being integrated with a range of emerging technologies to provide deeper insights into complex biological systems.

Metabolomics and Fluxomics: Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and quantifying metabolic fluxes. researchgate.netmdpi.com By introducing a labeled substrate, researchers can follow its conversion into various metabolites, providing a dynamic view of metabolic pathways. mdpi.com This approach, however, often requires sophisticated data analysis and modeling to interpret the complex labeling patterns. researchgate.net

Advanced Mass Spectrometry and Imaging: The combination of isotopic labeling with advanced mass spectrometry techniques, such as imaging mass cytometry (IMC), allows for the simultaneous analysis and spatial mapping of multiple biomolecules within tissues. biophysics-reports.org This provides a more comprehensive and precise understanding of biological systems at the molecular and cellular levels. biophysics-reports.org

Artificial Intelligence and Machine Learning: Emerging AI and machine learning methods are being developed to analyze the vast datasets generated by modern analytical instruments. researchgate.net These tools can help to identify and prioritize significant metabolic features from complex mass spectrometry data, accelerating the discovery of new natural products and their biosynthetic pathways. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Pyridine-methanol-d4, and how do reaction conditions influence isotopic purity?

- Answer : this compound is typically synthesized via hydrogen-deuterium (H/D) exchange reactions. Common methods include catalytic deuteration using deuterium gas (D₂) over palladium or platinum catalysts, or acid/base-mediated exchange in deuterated solvents (e.g., D₂O, CD₃OD). Isotopic purity (>98% deuterium incorporation) depends on reaction time, temperature, and solvent choice. For example, prolonged reflux in D₂O with a PtO₂ catalyst enhances deuteration at the hydroxyl and pyridine positions . Post-synthesis, purification via column chromatography or recrystallization in deuterated solvents ensures minimal proton contamination.

Q. Which analytical techniques are most effective for characterizing deuterium incorporation in this compound, and how should data be interpreted?

- Answer : Nuclear magnetic resonance (¹H NMR and ²H NMR) and mass spectrometry (MS) are critical. In ¹H NMR, deuterium substitution eliminates proton signals at specific positions, while ²H NMR quantifies isotopic distribution. High-resolution MS (e.g., ESI-TOF) confirms molecular weight shifts (e.g., +4 Da for d4 labeling). For example, a loss of the -OH proton signal at δ 4.8 ppm in ¹H NMR indicates successful deuteration at the methanol group .

Advanced Research Questions

Q. How can researchers optimize experimental designs to account for kinetic isotope effects (KIEs) when using this compound in mechanistic studies?

- Answer : KIEs arise due to deuterium’s higher mass, slowing reaction rates at labeled positions. To mitigate this:

- Use dual-labeled (d4 and non-deuterated) controls to isolate isotope effects.

- Conduct kinetic studies under varied temperatures to differentiate thermodynamic vs. kinetic contributions.

- Pair with computational modeling (e.g., DFT) to predict deuteration impacts on transition states .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound across different solvent systems?

- Answer : Discrepancies often stem from solvent polarity or hydrogen bonding. To reconcile

- Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d6) and report solvent-specific chemical shifts.

- Use 2D NMR (e.g., COSY, HSQC) to confirm spin-spin coupling patterns in complex solvents.

- Cross-validate with computational chemical shift predictions (e.g., ACD/Labs or Gaussian) .

Q. What are the best practices for integrating this compound into metabolic tracer studies while ensuring minimal interference with endogenous pathways?

- Answer :

- Validate tracer stability via LC-MS/MS to confirm no deuterium loss during metabolism.

- Use isotopomer spectral analysis (ISA) to quantify fractional contributions of labeled vs. unlabeled metabolites.

- Pair with knockout cell models to assess background interference from endogenous analogs .

Methodological Considerations

- Data Sharing & Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data (NMR, MS) in open repositories like Zenodo or ChemSpider. Annotate solvent conditions and instrument parameters to enable replication .

- Contradiction Analysis : When conflicting data arise (e.g., variable reaction yields), conduct sensitivity analyses to identify critical variables (e.g., catalyst batch, solvent purity) and report these in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.